molecular formula C9H18Cl2N2 B6177510 1-(but-3-yn-1-yl)-1,4-diazepane dihydrochloride CAS No. 2551116-97-1

1-(but-3-yn-1-yl)-1,4-diazepane dihydrochloride

Cat. No.: B6177510
CAS No.: 2551116-97-1
M. Wt: 225.2
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Description

1-(but-3-yn-1-yl)-1,4-diazepane dihydrochloride is a chemical compound with the molecular formula C8H16Cl2N2 It is a derivative of diazepane, a seven-membered ring containing two nitrogen atoms

Properties

CAS No.

2551116-97-1

Molecular Formula

C9H18Cl2N2

Molecular Weight

225.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(but-3-yn-1-yl)-1,4-diazepane dihydrochloride typically involves the reaction of 1,4-diazepane with but-3-yn-1-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to introduce the but-3-yn-1-yl group into the diazepane ring efficiently . These methods are advantageous due to their scalability and ability to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(but-3-yn-1-yl)-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenated reagents like but-3-yn-1-yl bromide in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce saturated diazepane derivatives.

Scientific Research Applications

1-(but-3-yn-1-yl)-1,4-diazepane dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(but-3-yn-1-yl)-1,4-diazepane dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(but-3-yn-1-yl)-1,4-diazepane dihydrochloride is unique due to its seven-membered diazepane ring, which imparts distinct chemical and biological properties compared to other similar compounds

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